molecular formula C17H18FN3O2S B2957916 2-(7-ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-fluorobenzyl)acetamide CAS No. 953208-58-7

2-(7-ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-fluorobenzyl)acetamide

カタログ番号: B2957916
CAS番号: 953208-58-7
分子量: 347.41
InChIキー: KMJGMEDKZQXTPM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(7-ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C17H18FN3O2S and its molecular weight is 347.41. The purity is usually 95%.
BenchChem offers high-quality 2-(7-ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-fluorobenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-fluorobenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-(7-ethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2S/c1-2-13-7-16(23)21-14(10-24-17(21)20-13)8-15(22)19-9-11-3-5-12(18)6-4-11/h3-7,14H,2,8-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJGMEDKZQXTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N2C(CSC2=N1)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(7-ethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-fluorobenzyl)acetamide?

  • Methodological Answer : The compound’s core structure (thiazolo[3,2-a]pyrimidine) can be synthesized via cyclocondensation reactions. For example, ethyl carboxylate derivatives (e.g., ) are often used as intermediates. The 4-fluorobenzyl group can be introduced via nucleophilic substitution or reductive amination. Key steps include:

  • Cyclization of thiazole and pyrimidine precursors under reflux with catalysts like acetic acid or DMF.
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate intermediates.
  • Final coupling using carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%).
  • NMR : 1H/13C NMR to confirm substituent positions (e.g., ethyl group at C7, fluorobenzyl at N-acetamide).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer : Prioritize assays aligned with thiazolo-pyrimidine derivatives’ known activities (e.g., kinase inhibition, antimicrobial effects):

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo assays.
  • Antimicrobial Testing : MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural predictions for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. For example, and used SC-XRD to resolve bond angles and confirm Z/E configurations in similar fluorobenzyl-thiazolo-pyrimidines. Key parameters:

  • Space Group : Monoclinic P21/n (common for such derivatives).
  • Data Collection : Low-temperature (173 K) to minimize thermal motion.
  • Refinement : SHELXL for anisotropic displacement parameters .

Q. What strategies optimize the compound’s pharmacokinetic (PK) properties while retaining activity?

  • Methodological Answer : Modify substituents to balance lipophilicity and solubility:

  • LogP Optimization : Introduce polar groups (e.g., hydroxyl, amine) on the ethyl or fluorobenzyl moieties.
  • Metabolic Stability : Use liver microsomal assays to identify vulnerable sites (e.g., ester hydrolysis).
  • Pro-drug Design : Mask acidic/basic groups with acetyl or tert-butyl carbamates .

Q. How can structure-activity relationship (SAR) studies guide further derivatization?

  • Methodological Answer : Systematically vary substituents and correlate with bioactivity:

  • Thiazolo Ring : Replace ethyl with cyclopropyl to test steric effects.
  • Fluorobenzyl Group : Compare 4-fluoro with 2-fluoro/chloro analogs ( ).
  • Data Analysis : Use multivariate regression (e.g., CoMFA) to model activity trends .

Q. What analytical methods resolve discrepancies in biological assay reproducibility?

  • Methodological Answer : Ensure assay robustness via:

  • Dose-Response Curves : Triplicate experiments with positive/negative controls (e.g., staurosporine for kinase inhibition).
  • Counter-Screens : Rule out false positives using orthogonal assays (e.g., SPR for binding affinity).
  • Batch Variation Analysis : Monitor compound stability via LC-MS over time .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data across different studies?

  • Methodological Answer : Standardize solubility protocols:

  • Solvent System : Use PBS (pH 7.4) and DMSO for equilibrium solubility measurements.
  • Temperature Control : Conduct assays at 25°C and 37°C to account for thermal effects.
  • Validation : Compare with published data for structurally similar compounds (e.g., ) .

Experimental Design Tables

Parameter Recommended Method Reference
Synthetic YieldOptimize via DOE (factors: temp, catalyst)
Purity AssessmentHPLC (C18, 70:30 MeCN/H2O)
Crystal StructureSC-XRD (Mo-Kα radiation)
Bioactivity ScreeningMIC assays (24-well plates)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。